2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid
Overview
Description
2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H4ClF2NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid typically involves the chlorination of a pyridine derivative followed by the introduction of a difluoromethoxy group. One common method includes the reaction of 2-chloro-4-pyridinecarboxylic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Products can range from carboxylic acids to ketones or aldehydes.
Reduction Products: Alcohols or aldehydes are common products of reduction reactions.
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The carboxylic acid group can also form ionic bonds with positively charged residues in the target molecule, further influencing its activity.
Comparison with Similar Compounds
2-Chloro-4-pyridinecarboxylic acid: Lacks the difluoromethoxy group, making it less hydrophobic and potentially less active in certain biological systems.
6-Chloro-2-(difluoromethoxy)pyridine: Similar structure but with different positioning of the chloro and difluoromethoxy groups, leading to different chemical and biological properties.
2,6-Dichloropyridine: Contains two chloro groups, which can lead to different reactivity and applications compared to 2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-3(6(12)13)2-5(11-4)14-7(9)10/h1-2,7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLZJTAUBSIWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210145 | |
Record name | 2-Chloro-6-(difluoromethoxy)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-84-9 | |
Record name | 2-Chloro-6-(difluoromethoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(difluoromethoxy)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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